Luminol Luminol O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992)
5-Amino-2,3-dihydro-1,4-phthalazinedione. Substance that emits light on oxidation. It is used in chemical determinations.
Brand Name: Vulcanchem
CAS No.: 521-31-3
VCID: VC0533800
InChI: InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)
SMILES: C1=CC2=C(C(=C1)N)C(=O)NNC2=O
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

Luminol

CAS No.: 521-31-3

Cat. No.: VC0533800

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Luminol - 521-31-3

Specification

CAS No. 521-31-3
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 5-amino-2,3-dihydrophthalazine-1,4-dione
Standard InChI InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)
Standard InChI Key HWYHZTIRURJOHG-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)N)C(=O)NNC2=O
Canonical SMILES C1=CC2=C(C(=C1)N)C(=O)NNC2=O
Appearance Solid powder
Melting Point 606 to 608 °F (NTP, 1992)

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Luminol, systematically named 5-amino-2,3-dihydro-1,4-phthalazinedione, features a bicyclic structure combining a phthalazine moiety with an amino group at the 5-position . Its molecular formula (C₈H₇N₃O₂) and weight (177.16 g/mol) were confirmed via mass spectrometry, with derivatized molecular peaks observed at m/z 393 and 321 . The compound’s planar geometry facilitates electron transfer during chemiluminescent reactions.

Physical Properties

Data from thermal and spectroscopic analyses reveal:

PropertyValueReference
Melting Point319–320°C
Specific Gravity0.90–1.00
Dissociation ConstantpKa = 6.74 (25°C)
SolubilityInsoluble in cold water; soluble in alkaline aqueous solutions

The compound exhibits polymorphism, with orthorhombic crystals being the most stable form under standard conditions .

Synthesis and Purification Methodologies

Industrial Production

The Kodak Corporation pioneered luminol synthesis in the 1970s via a two-step process :

  • Cyclocondensation: 3-Nitrophthalic acid reacts with hydrazine in triethylene glycol at 120°C to form 5-nitro-1,4-phthalazinedione.

  • Reductive Amination: Sodium dithionite reduces the nitro group to an amino group under acidic conditions (acetic acid, 60°C) .

Laboratory-Scale Optimization

Petre and Hubcă (2013) achieved 99% purity through:

  • Oxidation of α-Nitronaphthalene: Chromium trioxide in acetic acid yields 3-nitrophthalic acid (99% purity, confirmed by ¹H-NMR) .

  • Hydrazide Formation: Condensation with hydrazine produces 3-nitrophthalhydrazide.

  • Catalytic Reduction: Sodium dithionite in ammonium hydroxide selectively reduces the nitro group without degrading the phthalazine ring .

Forensic Applications and Mechanistic Insights

Chemiluminescence Mechanism

In the presence of hemoglobin’s iron centers, luminol undergoes a radical-mediated oxidation:
Luminol+H2O2+OH3-APA+N2+H2O+hν(λmax=425 nm)\text{Luminol} + \text{H}_2\text{O}_2 + \text{OH}^- \rightarrow 3\text{-APA}^- + \text{N}_2 + \text{H}_2\text{O} + h\nu \, (\lambda_{\text{max}} = 425\text{ nm})
The reaction emits 1.21 × 10¹⁴ photons per gram of hemoglobin, detectable at blood dilutions up to 1:10⁶ .

Operational Considerations

  • False Positives: Copper alloys, horseradish peroxidases, and hypochlorite bleaches trigger non-specific luminescence .

  • DNA Compatibility: Modern formulations (pH 10.5–11.0) preserve 89% of DNA integrity for STR profiling post-application .

  • Latent Blood Detection: Effective on porous (wood, fabric) and non-porous (metal, glass) surfaces aged ≤15 years .

Global Market Dynamics and Regional Trends

Market Segmentation (2023–2030)

ParameterValueSource
Global CAGR6.00%
Asia-Pacific Share36%
North America Growth30% CAGR

Growth drivers include:

  • Forensic Demand: 78% of U.S. law enforcement agencies use luminol routinely .

  • Biomedical Innovations: Luminescence Technology’s pathogen-detecting sensors (2024) utilize luminol-derivative probes .

COVID-19 Impact

Pandemic-induced supply chain disruptions reduced 2020–2021 production by 18%, though demand rebounded by 9.2% in 2023 with resumed forensic operations .

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